![molecular formula C7H8N2O2 B2741909 2-(Oxetan-3-yloxy)pyrazine CAS No. 2201427-05-4](/img/structure/B2741909.png)
2-(Oxetan-3-yloxy)pyrazine
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Overview
Description
2-(Oxetan-3-yloxy)pyrazine is a chemical compound that has been of interest to scientists due to its potential use in various scientific research applications. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Alkaloid Synthesis and Antiviral Activity
A study by Wang et al. (2014) on alkaloids from the mangrove-derived actinomycete Jishengella endophytica 161111, identified compounds with structural similarities to 2-(Oxetan-3-yloxy)pyrazine, demonstrating their potential in synthesizing new alkaloids. These compounds exhibited antiviral activities against the influenza A virus subtype H1N1, suggesting that derivatives of 2-(Oxetan-3-yloxy)pyrazine could serve as a basis for developing new antiviral agents (Wang et al., 2014).
Pyrazines in Nature and Synthesis
Müller and Rappert (2010) discussed the ubiquitous occurrence of pyrazines in nature, their chemical or biological synthesis, and their use as flavoring additives. This highlights the relevance of 2-(Oxetan-3-yloxy)pyrazine in the synthesis of flavor compounds and potentially as intermediates in producing bioactive molecules with specific sensory attributes (Müller & Rappert, 2010).
Green Synthesis of Heterocycles
Research by Mohebat et al. (2017) into green and efficient synthesis methods for biologically significant heterocycles in water presents an environmentally friendly approach to synthesizing complex molecules. This study's methodologies could be applicable to the synthesis of 2-(Oxetan-3-yloxy)pyrazine derivatives, highlighting the compound's versatility in sustainable chemical syntheses (Mohebat et al., 2017).
Antitumor Activities of Pyrazole Derivatives
Mohareb et al. (2012) explored the synthesis of pyrazole derivatives with significant antitumor activities. Given the structural foundation provided by 2-(Oxetan-3-yloxy)pyrazine, this research underscores the potential for creating new antitumor compounds through innovative modifications of the pyrazine core (Mohareb et al., 2012).
Corrosion Inhibition
A study by Obot and Gasem (2014) on the corrosion inhibition performance of pyrazine derivatives reveals the potential of 2-(Oxetan-3-yloxy)pyrazine in protecting metals against corrosion. This application is particularly relevant in industrial settings where material durability is critical (Obot & Gasem, 2014).
Genotoxicity and Metabolic Activation
Kalgutkar et al. (2007) investigated the genotoxicity of a novel 5-HT2C receptor agonist, revealing the importance of metabolic activation in assessing the safety of new drug candidates. While not directly related to 2-(Oxetan-3-yloxy)pyrazine, this research emphasizes the necessity of thorough metabolic and toxicological evaluations for compounds with similar structures, ensuring their safe use in medical applications (Kalgutkar et al., 2007).
Mechanism of Action
Target of Action
Oxetane-containing compounds have been employed to improve drugs’ physiochemical properties . Oxetane is an electron-withdrawing group, reducing the basicity of its adjacent nitrogen atom, which may lower the drug’s overall lipophilicity .
Mode of Action
Oxetane-containing drugs have been shown to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division .
Biochemical Pathways
Oxetanes have been used in medicinal chemistry, and their introduction has been systematic and formal . They are prepared through two major pathways: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction .
Pharmacokinetics
Oxetane-containing drugs are known to be more metabolically stable and lipophilicity neutral .
Action Environment
The stability and efficacy of oxetane-containing drugs can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2-(oxetan-3-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-9-7(3-8-1)11-6-4-10-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMDDMNNGJHQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-yloxy)pyrazine |
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